1-(4-Fluorophenyl)-2-methyl-1H-indene
Description
1-(4-Fluorophenyl)-2-methyl-1H-indene is a substituted indene derivative characterized by a fluorine atom at the para position of the phenyl ring attached to the indene core and a methyl group at the 2-position. Indene derivatives are aromatic hydrocarbons with a bicyclic structure, making them versatile scaffolds in medicinal chemistry and materials science.
Properties
CAS No. |
798553-54-5 |
|---|---|
Molecular Formula |
C16H13F |
Molecular Weight |
224.27 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-methyl-1H-indene |
InChI |
InChI=1S/C16H13F/c1-11-10-13-4-2-3-5-15(13)16(11)12-6-8-14(17)9-7-12/h2-10,16H,1H3 |
InChI Key |
PDUKYMKJTNJMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C1C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-methyl-1H-indene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of 1-(4-Fluorophenyl)-2-methyl-1H-indene may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Synthetic Applications
1-(4-Fluorophenyl)-2-methyl-1H-indene serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations that are essential in creating complex molecules.
Table 1: Synthetic Routes Involving 1-(4-Fluorophenyl)-2-methyl-1H-indene
The compound has shown promising biological activities, particularly in the pharmaceutical sector. Research indicates its potential as an anticancer agent and as a modulator of biological pathways.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of derivatives of 1-(4-Fluorophenyl)-2-methyl-1H-indene against human tumor cell lines. The compound exhibited significant cytotoxicity, indicating its potential as a lead compound for drug development.
- In Vitro Testing : The compound was tested against a panel of cancer cell lines following NCI protocols, showing effective inhibition of cell growth with GI50 values indicating strong activity .
Table 2: Biological Activities of 1-(4-Fluorophenyl)-2-methyl-1H-indene Derivatives
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Significant inhibition of tumor cell proliferation in vitro. | |
| Anticholinesterase | Potential to inhibit enzymes related to neurodegenerative diseases. |
Material Science Applications
In addition to biological applications, 1-(4-Fluorophenyl)-2-methyl-1H-indene is utilized in material science, particularly in the development of catalysts for polymerization processes.
Catalytic Applications
The compound is incorporated into metallocene catalysts that facilitate olefin polymerization, enhancing the efficiency and specificity of polymer production.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The indene structure may also contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-Fluorophenyl)-2-methyl-1H-indene with structurally related indene derivatives, focusing on substituent effects, physicochemical properties, and inferred structure-activity relationships (SAR):
Key Observations:
Substituent Effects on Bioactivity: Fluorine at the para position (as in the target compound) is associated with improved potency in chalcone derivatives (IC₅₀ = 4.35 μM for fluorinated analogs vs. 70.79 μM for methoxy-substituted compounds) .
Physicochemical Properties: The target compound’s molar mass (224.28 g/mol) is lower than tert-butyl-substituted analogs, which could favor better membrane permeability . Methoxy and phenoxy groups () introduce polarity but may decrease metabolic stability compared to fluorine .
Synthetic Considerations :
- Chalcone derivatives with fluorophenyl groups are synthesized via Claisen-Schmidt condensations, but indene derivatives may require Friedel-Crafts alkylation or cyclization strategies . Yields for similar compounds range from 37% () to higher efficiencies for simpler substituents.
Research Findings and Hypotheses
- Metabolic Stability: Fluorinated compounds like 1-(4-Fluorophenyl)-2-methyl-1H-indene may resist oxidative metabolism better than non-fluorinated analogs, as seen in fungal biotransformation studies ().
- Safety Profile: Related fluorophenyl indanones () require careful handling, suggesting similar precautions for the target compound.
Biological Activity
1-(4-Fluorophenyl)-2-methyl-1H-indene is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
1-(4-Fluorophenyl)-2-methyl-1H-indene features a fluorinated phenyl group attached to a methyl-substituted indene structure. Its molecular formula is C12H11F, and it has been synthesized through various methods, including cyclization reactions involving fluorinated anilines.
Antimycobacterial Activity
Recent studies have shown that derivatives of indole compounds, including those related to 1-(4-Fluorophenyl)-2-methyl-1H-indene, exhibit significant antimycobacterial activity. For instance, a related compound demonstrated effective inhibition against Mycobacterium tuberculosis (Mtb) with a Minimum Inhibitory Concentration (MIC) of 94.7 µM when fluoro groups were present on the aromatic ring, indicating the influence of fluorination on biological efficacy .
Anticancer Properties
The compound’s structural analogs have been evaluated for anticancer properties. In vitro studies suggest that similar indene derivatives can inhibit cancer cell proliferation. Notably, compounds with electron-withdrawing groups at the para position, such as fluorine, showed enhanced activity against various cancer cell lines. For example, derivatives with a 4-nitrophenyl group exhibited IC50 values lower than 40 µM in HCT-116 and A549 cell lines .
The biological activity of 1-(4-Fluorophenyl)-2-methyl-1H-indene is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation pathways.
- Regulation of Cellular Pathways : Studies indicate that such compounds can modulate pathways like NF-κB signaling and oxidative stress responses, which are critical in cancer cell survival and proliferation .
Study on Anticancer Activity
A study conducted on a series of indene derivatives highlighted their potential as anticancer agents. The results indicated that certain substitutions could enhance biological activity significantly. The best-performing compounds were those that maintained high cell viability while effectively reducing cancer cell growth by over 80% in treated groups compared to controls .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.83 | HCT-116 |
| Compound B | 0.25 | A549 |
| Compound C | 0.40 | HL60 |
Study on Antimycobacterial Activity
Another investigation into the antimycobacterial properties revealed that specific structural modifications led to improved efficacy against multidrug-resistant strains of Mtb. The presence of fluorine was noted to enhance the compound's ability to penetrate bacterial membranes and exert bactericidal effects .
| Compound | MIC (µM) | Activity |
|---|---|---|
| Indole A | 28.0 | Active |
| Indole B | 94.7 | Moderate |
| Indole C | 47.8 | Enhanced |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
